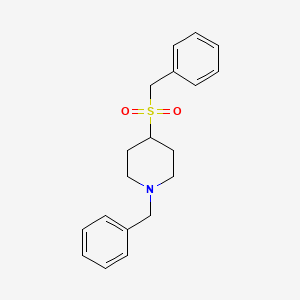

1-Benzyl-4-benzylsulfonylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-benzylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFWQCRPRWHAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Benzylsulfonylpiperidine

Strategic Retrosynthetic Analysis of the 1-Benzyl-4-benzylsulfonylpiperidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnections involve the C-S bond of the sulfone and the C-N bonds of the piperidine (B6355638) ring.

A logical retrosynthetic approach would first disconnect the benzylsulfonyl group at the C4 position. This leads to a key intermediate, 1-benzylpiperidine (B1218667), and a benzylsulfonyl synthon. The 1-benzylpiperidine can be further disconnected at the nitrogen atom, yielding piperidine and a benzyl (B1604629) group equivalent. Alternatively, the piperidine ring itself can be retrosynthetically cleaved to reveal acyclic precursors.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Point | Precursors |

| C4-Sulfonyl Bond | 1-Benzylpiperidine and Benzylsulfonylating agent |

| N-Benzyl Bond | 4-Benzylsulfonylpiperidine and Benzyl halide |

| Piperidine Ring | Acyclic amino-aldehyde or related precursors |

Synthetic Routes to the N-Benzylpiperidine Core

The N-benzylpiperidine core is a common structural motif in many biologically active compounds. Its synthesis can be achieved through various established methods.

Utilization of 1-Benzyl-4-piperidone and its Chemical Derivations

A prevalent and versatile starting material for the synthesis of 4-substituted piperidines is 1-benzyl-4-piperidone. This ketone can be readily prepared through several routes, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.com Another approach involves the direct alkylation of 4-piperidone (B1582916) with benzyl bromide. chemicalbook.com

Once obtained, the carbonyl group at the 4-position of 1-benzyl-4-piperidone serves as a handle for further functionalization. google.com For the synthesis of this compound, the ketone would first need to be converted to a suitable precursor for the introduction of the sulfonyl group. This could involve, for example, reduction to the corresponding alcohol, 1-benzyl-4-piperidinol, followed by conversion to a leaving group to facilitate nucleophilic substitution by a benzylsulfinate salt.

Cyclization and Ring-Formation Strategies for Piperidine Nuclei

The piperidine ring can be constructed from acyclic precursors through various cyclization strategies. nih.govmdpi.com Intramolecular reductive amination of amino-aldehydes is a common method. nih.gov Other approaches include intramolecular Michael additions, aza-Prins cyclizations, and metal-catalyzed cyclizations. mdpi.comusm.edu For instance, a suitably protected 5-aminoalkene can undergo an intramolecular hydroamination reaction to form the piperidine ring. While these methods offer access to diverse piperidine structures, they might be less direct for the specific synthesis of this compound compared to starting from a pre-formed piperidine derivative.

Introduction of the N-Benzyl Moiety via Alkylation or Reductive Amination

The N-benzyl group is typically introduced via two main strategies: direct alkylation or reductive amination.

Direct Alkylation: This involves the reaction of a piperidine derivative (e.g., 4-benzylsulfonylpiperidine) with a benzyl halide, such as benzyl bromide, in the presence of a base. chemicalbook.com While straightforward, this method can sometimes lead to over-alkylation, especially with primary amines. masterorganicchemistry.com

Reductive Amination: This is a highly efficient and controlled method for forming C-N bonds. wikipedia.org It involves the reaction of a piperidine derivative with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperidine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.org This method is often preferred due to its high selectivity and milder reaction conditions. wikipedia.org

Approaches for the Regioselective Installation of the Benzylsulfonyl Group at Position 4

The introduction of the benzylsulfonyl group specifically at the C4 position of the piperidine ring is a critical step in the synthesis.

Oxidative C–H Sulfonylation Methodologies on Benzylpiperidine Substrates

Direct C-H functionalization represents an atom-economical and efficient strategy for introducing functional groups. unipv.it In recent years, oxidative C-H sulfonylation has emerged as a powerful tool for the formation of C-S bonds. nih.gov This approach could potentially be applied to a 1-benzylpiperidine substrate to directly install the benzylsulfonyl group at the C4 position.

These reactions typically involve a metal catalyst (such as copper or iron) and an oxidant. nih.govcore.ac.uk The sulfonyl source can be a sulfinic acid or a sulfinate salt. thieme-connect.de The regioselectivity of the C-H functionalization on the piperidine ring can be influenced by directing groups or the inherent reactivity of the C-H bonds. nih.gov For a 1-benzylpiperidine, the C4 position might be electronically activated for such a transformation, although achieving high regioselectivity over other positions (like C2 or C3) could be a challenge and may require specific catalytic systems. nih.gov

A more traditional and often more reliable approach would involve the nucleophilic substitution of a suitable leaving group at the C4 position with a benzylsulfinate anion. This would necessitate the prior functionalization of the C4 position of the 1-benzylpiperidine ring, for instance, by converting 1-benzyl-4-piperidone to 1-benzyl-4-hydroxypiperidine (B29503) and then to a mesylate or tosylate.

Nucleophilic Substitution Reactions Involving Sulfinate Reagents

The construction of the sulfone moiety in this compound can be effectively achieved through nucleophilic substitution reactions, a cornerstone of C-S bond formation. This approach typically involves the reaction of a sulfinate salt, acting as the sulfur nucleophile, with an appropriate electrophilic piperidine derivative.

The most direct method involves the S-alkylation of a benzylsulfinate salt, such as sodium benzylsulfinate, with a 1-benzyl-4-piperidine derivative bearing a suitable leaving group at the 4-position. Such electrophiles include 1-benzyl-4-halopiperidines (e.g., chloro, bromo, or iodo derivatives) or 1-benzyl-4-tosyloxypiperidine. The reaction proceeds via an SN2 mechanism, where the sulfinate anion displaces the leaving group to form the target diarylalkyl sulfone. The use of polar aprotic solvents like DMF or DMSO can facilitate this transformation. Microwave-assisted protocols have been shown to accelerate such nucleophilic substitutions, often leading to rapid and efficient synthesis with high yields. organic-chemistry.org

An alternative, convergent approach involves the reaction of organometallic reagents with the SO₂-surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate a metal sulfinate in situ. This intermediate can then be trapped with an electrophile like benzyl bromide. organic-chemistry.org While this method is versatile, for the specific synthesis of this compound, the more straightforward alkylation of a pre-formed sulfinate salt is common. thieme-connect.com

The table below summarizes typical conditions for the synthesis of sulfones via nucleophilic substitution of alkyl halides with sulfinate salts, which are analogous to the synthesis of the title compound.

Table 1: Synthesis of Alkyl Sulfones via Nucleophilic Substitution with Sodium Arenesulfinates

| Alkyl Halide | Sulfinate Salt | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary Alkyl Bromide | Sodium p-toluenesulfinate | TBAI (cat.), NMP, 80 °C | Good to High | organic-chemistry.org |

| Benzyl Halide | Sodium Arenesulfinate | Aqueous media, Microwave | High | organic-chemistry.org |

| Primary Alcohol (via in situ bromination) | Sodium Arenesulfinate | NBS, PPh₃, then TBAI (cat.) | Good to High | organic-chemistry.org |

Functional Group Interconversions and Oxidation Strategies for Sulfone Formation

Perhaps the most prevalent and classical method for synthesizing sulfones is the oxidation of the corresponding sulfide (B99878). thieme-connect.comresearchgate.net For the target compound, this involves the oxidation of 1-benzyl-4-(benzylthio)piperidine. This functional group interconversion is highly reliable and can be achieved using a wide array of oxidizing agents. fiveable.meresearchgate.net The choice of oxidant and reaction conditions allows for control over the oxidation state, preventing the reaction from stopping at the intermediate sulfoxide (B87167) stage. acsgcipr.org

Commonly employed oxidants for the sulfide-to-sulfone transformation include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an environmentally benign oxidant whose only byproduct is water. organic-chemistry.org Catalysts such as tantalum carbide or niobium carbide can provide high yields and selectivity for either the sulfoxide or the sulfone. organic-chemistry.org

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are powerful oxidants that readily convert sulfides to sulfones, typically in chlorinated solvents like dichloromethane.

Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, though its use can sometimes lead to over-oxidation and requires careful control of stoichiometry and temperature. organic-chemistry.org

Sodium Chlorite (B76162) (NaClO₂): In situ generation of chlorine dioxide from sodium chlorite and HCl in organic solvents provides a practical and scalable method for oxidizing various sulfides to sulfones with high yields and selectivity. researchgate.netmdpi.com

The selection of the oxidant can be guided by factors such as substrate tolerance, cost, safety, and environmental impact. researchgate.netnih.gov

Table 2: Comparison of Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidant | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (30%) | Niobium carbide, reflux | Green oxidant, high efficiency | Requires catalyst | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride, EtOAc | Metal-free, environmentally benign | Solid-state reaction may have mixing issues | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂, room temperature | Reliable, high yielding | Potentially explosive, chlorinated solvent | mdpi.com |

| Sodium Chlorite / HCl | Ethyl acetate (B1210297) or Acetonitrile | High yield and selectivity, scalable | Generates chlorine dioxide in situ | mdpi.com |

| Selectfluor | Acetonitrile/Water, ambient temp. | Practical, efficient at room temp. | Fluorinated reagent | organic-chemistry.org |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of chiral analogues of this compound necessitates the use of stereoselective synthetic strategies. As the target molecule is achiral, chirality can be introduced by adding substituents to the piperidine ring or the benzyl groups, creating one or more stereocenters. Methodologies for the asymmetric synthesis of piperidines and chiral sulfones are well-established and can be adapted for this purpose. rsc.orgmdpi.com

Key strategies include:

Asymmetric Hydrogenation: A powerful tool for creating chiral centers is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a tetrahydropyridine (B1245486) intermediate could be hydrogenated using a chiral rhodium or iridium catalyst, such as those employing ligands like f-spiroPhos, to set the stereochemistry of the piperidine ring with high enantioselectivity. rsc.org

Chiral Auxiliaries: The use of a chiral auxiliary, such as an enantiopure sulfinamide (e.g., tert-butanesulfinamide), can direct the stereochemical outcome of key bond-forming reactions. researchgate.net For example, the addition of a nucleophile to a chiral N-sulfinylimine can establish a stereocenter, which is then carried through the synthesis of the piperidine ring. researchgate.net Subsequent removal of the auxiliary reveals the chiral amine.

Biocatalysis: Enzymatic methods offer a green and highly selective route to chiral molecules. chemistryviews.orgrsc.org Engineered enzymes, such as specific hydroxylases or lipases, could be used to perform enantioselective functionalization of a piperidine precursor, which is then converted to the final chiral sulfone. chemistryviews.orgrsc.org

The choice of method depends on the desired location of the chiral center and the availability of starting materials. These approaches enable the synthesis of specific enantiomers, which is crucial for applications where stereochemistry dictates biological activity.

Development of Scalable and Sustainable Synthetic Protocols for this compound

Moving from laboratory-scale synthesis to industrial production requires the development of scalable and sustainable protocols. Modern synthetic chemistry emphasizes "green" principles, which aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov

For the synthesis of this compound, several green and scalable approaches can be considered:

Flow Chemistry: Conducting reactions in continuous flow microreactors offers significant advantages over traditional batch processing. beilstein-journals.org Flow systems provide superior heat and mass transfer, allowing for safer handling of exothermic reactions and improved reproducibility. The electroreductive cyclization to form piperidine rings has been successfully demonstrated in flow reactors, suggesting a potential scalable route to the piperidine core. beilstein-journals.org

Green Solvents and Reagents: Replacing hazardous solvents and reagents is a key aspect of sustainable chemistry. For the oxidation step, using H₂O₂ as the oxidant in a solvent like water or ethanol (B145695) is a much greener alternative to stoichiometric metal oxidants or chlorinated solvents. rsc.org Similarly, photocatalytic methods that use visible light as the energy source can enable reactions under mild conditions, often in environmentally benign solvents. rsc.orgrsc.org

Catalysis: The use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. For the oxidation of the sulfide precursor, silica-based tungstate (B81510) catalysts have been shown to be effective and recyclable. organic-chemistry.org For nucleophilic substitution routes, phase-transfer catalysts can enhance reaction rates in aqueous or biphasic systems, avoiding the need for large quantities of organic solvents.

By integrating these principles, a synthetic route to this compound can be designed that is not only efficient but also economically and environmentally viable on a larger scale. tandfonline.comtandfonline.com

Table of Compounds

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 4 Benzylsulfonylpiperidine Analogues

Modulation of the N-Benzyl Substituent: Impact on Receptor Binding and Enzymatic Inhibition

The N-benzyl group is a crucial component of the 1-benzyl-4-benzylsulfonylpiperidine scaffold, significantly influencing biological activity. Modifications to this moiety have profound effects on receptor binding and enzyme inhibition across different target classes.

Research on related N-benzylpiperidine analogues has demonstrated that the basicity of the piperidine (B6355638) nitrogen is often essential for activity. In studies of acetylcholinesterase (AChE) inhibitors, the presence of the N-benzyl group was critical for potent inhibition, as the corresponding N-benzoylpiperidine derivative was found to be almost inactive, highlighting the importance of the nitrogen atom's basic character. nih.gov

Furthermore, substitutions on the aromatic ring of the N-benzyl group can fine-tune affinity and selectivity. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides developed as sigma (σ) receptor ligands, substitution on the benzyl (B1604629) group's aromatic ring generally resulted in a similar or slightly decreased affinity for σ1 receptors. nih.gov However, for other targets, such as monoamine transporters, the nature and position of substituents on the N-benzylpiperazine core, a related scaffold, were critical for modulating potency and selectivity for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.gov For instance, in a series of benzylpiperazine derivatives, a 4-methoxybenzyl group was found to be an excellent component for achieving optimal σ receptor binding profiles. nih.gov

The following table summarizes the impact of N-benzyl substituent modulation on biological activity in related piperidine and piperazine (B1678402) structures.

| Scaffold Type | Modulation of N-Benzyl Group | Biological Target | Impact on Activity | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)arylacetamide | Substitution on the aromatic ring | Sigma-1 (σ1) Receptor | Similar or slightly decreased affinity | nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Presence of N-benzyl vs. N-benzoyl | Acetylcholinesterase (AChE) | Essential for activity; N-benzoyl is inactive | nih.gov |

| Benzylpiperazine Derivatives | 4-Methoxybenzyl substitution | Sigma-1 (σ1) Receptor | Optimal binding profile | nih.gov |

Investigation of the Benzylsulfonyl Group's Contribution to Biological Efficacy and Selectivity

The benzylsulfonyl moiety at the C4 position of the piperidine ring is a distinguishing feature that significantly contributes to the biological profile of these compounds. Its size, geometry, and electronic properties play a vital role in molecular recognition and binding affinity.

The sulfonyl group (–SO2–) is a strong hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in a target's binding site. This was highlighted in studies on related scaffolds where the replacement of a benzylsulfonyl group with a benzyloxy group led to a reduction in enzymatic inhibition, suggesting a direct and favorable contribution of the sulfonyl moiety to binding efficacy. vulcanchem.com

In the broader context of medicinal chemistry, sulfonamide-containing compounds are known to be effective enzyme inhibitors. For example, various benzenesulfonamide (B165840) derivatives have been developed as potent inhibitors of glyoxalase I and carbonic anhydrase. nih.govnih.gov The sulfonamide group in these inhibitors typically anchors the molecule to the active site by coordinating with a metal ion (e.g., Zn²⁺ in carbonic anhydrase) or forming strong hydrogen bonds with the protein backbone or side chains. While the benzylsulfonyl group in the title compound is not a sulfonamide, the sulfonyl component's polarity and hydrogen-bonding capacity are key contributors to its interaction profile.

The benzyl portion of the moiety provides additional opportunities for hydrophobic and aromatic (e.g., π-π stacking) interactions, further enhancing binding affinity and contributing to selectivity.

Stereochemical Configuration at the Piperidine Ring and its Influence on Bioactivity

The stereochemistry of the piperidine ring and its substituents is a critical determinant of biological activity. While the parent this compound is achiral, substitutions on the piperidine ring or the pendant benzyl groups can introduce chiral centers, leading to stereoisomers with potentially distinct pharmacological profiles.

In many biologically active piperidine-containing compounds, the absolute and relative configuration of substituents dramatically influences their interaction with chiral biological macromolecules like receptors and enzymes. For instance, in complex natural products like tetracyclic bis-piperidine alkaloids, the stereochemistry of the bis-piperidine core is a key differentiating feature that impacts their bioactivity. mdpi.com The challenge in assigning absolute configuration in such compound classes underscores the subtlety and importance of stereochemical control. mdpi.com

For analogues of this compound, if a chiral center is introduced (e.g., at C2, C3, C5, or C6 of the piperidine ring), the resulting enantiomers or diastereomers would be expected to exhibit different binding affinities and efficacies. This is because only one stereoisomer typically achieves an optimal geometric and electronic complementarity with the target's binding site. Therefore, stereoselective synthesis and separation of isomers are crucial steps in the development of such analogues to identify the most active and selective agent.

Exploration of Aromatic and Aliphatic Substitutions on the Pendant Benzyl Moieties

Modifying the two pendant benzyl groups—the N-benzyl and the benzyl of the benzylsulfonyl moiety—provides a powerful strategy for optimizing the pharmacological properties of this class of compounds.

Studies on related 1-benzylpiperidine (B1218667) derivatives have consistently shown that substitutions on these aromatic rings can modulate potency and selectivity. In the context of AChE inhibitors, introducing a bulky substituent, such as a benzylsulfonyl benzoyl group, in the para position of a related benzamide (B126) moiety led to a substantial increase in activity. nih.gov This suggests that the binding site can accommodate and favorably interact with large, hydrophobic groups extending from the core structure.

In the development of monoamine reuptake inhibitors based on a 4-benzylpiperidine (B145979) scaffold, the nature of the aromatic system was found to be a key determinant of transporter selectivity. nih.gov Key findings include:

Biphenyl (B1667301) vs. Diphenyl Groups: Compounds with a biphenyl group generally showed higher inhibition of the serotonin transporter (SERT), while those with a diphenyl group exhibited stronger inhibition of the dopamine transporter (DAT). nih.gov

Naphthyl Substitutions: Analogues containing a 2-naphthyl ring displayed enhanced inhibition of the norepinephrine transporter (NET) and SERT compared to their 1-naphthyl counterparts. nih.gov

For sigma receptor ligands, halogen substitutions on the aromatic rings of both the phenylacetamide and the N-benzyl groups of N-(1-benzylpiperidin-4-yl)arylacetamide analogues resulted in a significantly increased affinity for σ2 receptors while maintaining high affinity for σ1 receptors. nih.gov

These findings are summarized in the interactive table below.

| Scaffold Class | Pendant Group Modification | Biological Target | Observed SAR Finding | Reference |

|---|---|---|---|---|

| AChE Inhibitors | Bulky para-substituent on a benzamide moiety | Acetylcholinesterase (AChE) | Substantial increase in inhibitory activity | nih.gov |

| Monoamine Reuptake Inhibitors | Biphenyl group on pendant moiety | Serotonin Transporter (SERT) | Higher inhibitory potency compared to diphenyl | nih.gov |

| Monoamine Reuptake Inhibitors | Diphenyl group on pendant moiety | Dopamine Transporter (DAT) | Stronger inhibition compared to biphenyl | nih.gov |

| Monoamine Reuptake Inhibitors | 2-Naphthyl substitution | Norepinephrine (NET) & Serotonin (SERT) Transporters | Enhanced inhibition compared to 1-naphthyl | nih.gov |

| Sigma Receptor Ligands | Halogen substitution on both benzyl rings | Sigma-2 (σ2) Receptor | Significantly increased affinity | nih.gov |

Conformational Analysis of this compound and Correlative Bioactivity

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. Understanding the molecule's preferred shapes and the energetic cost of adopting a specific "bioactive conformation" is essential for rational drug design. irbbarcelona.org

The central piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. In this conformation, the two bulky substituents—the N-benzyl group and the 4-benzylsulfonyl group—can occupy either axial or equatorial positions. The diequatorial conformation is generally expected to be the most stable, as it minimizes unfavorable 1,3-diaxial interactions.

Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) or molecular dynamics (MD) simulations, can predict the ensemble of low-energy conformations accessible to the molecule in solution. nih.govnih.gov These theoretical models can be validated and refined using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For flexible molecules, identifying the single bioactive conformation can be challenging. It may differ from the global energy minimum conformation of the free ligand. irbbarcelona.org Studies on other systems, such as 5-benzylimidazolidin-4-ones, have shown that multiple staggered and even eclipsed conformations of a benzyl group relative to a heterocyclic ring can be energetically accessible, suggesting that the benzyl groups in this compound may also exhibit considerable rotational freedom. ethz.ch By correlating the structural features of various conformations with their corresponding biological activities (a 3D-QSAR approach), it is possible to deduce the specific spatial arrangement required for optimal interaction with a biological target. leidenuniv.nl

Pharmacophore Elucidation for Optimized Biological Interactions

A pharmacophore model defines the essential spatial arrangement of structural features that a molecule must possess to bind to a specific biological target. Elucidating the pharmacophore for this compound analogues is key to designing new compounds with enhanced potency and selectivity.

Based on SAR data from related structures, a general pharmacophore model for this class of compounds can be proposed. Key features would likely include:

A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, serves as a crucial basic center for forming ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartic acid) in the binding pocket. This is a common feature in ligands for monoamine transporters and many GPCRs. nih.gov

Two Hydrophobic/Aromatic Regions: The two benzyl rings provide extensive hydrophobic surfaces that can engage in van der Waals and aromatic (π-π stacking) interactions with hydrophobic and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein. Docking simulations of related 4-benzylpiperidine carboxamides into monoamine transporters showed that the benzylpiperidine moiety fits into a hydrophobic pocket formed by transmembrane domains, with the aromatic ring engaging in π-π stacking. nih.gov

A Hydrogen Bond Acceptor: The sulfonyl group (–SO2–) of the benzylsulfonyl moiety acts as a strong hydrogen bond acceptor, capable of forming directional interactions that can significantly enhance binding affinity and confer selectivity.

A Defined Spatial Geometry: The relative orientation and distance between these pharmacophoric features, dictated by the piperidine scaffold and the flexibility of the pendant groups, are critical for achieving a complementary fit within the target's binding site.

This hypothetical pharmacophore provides a rational framework for the design of new analogues with optimized biological interactions.

Computational Chemistry and in Silico Characterization of 1 Benzyl 4 Benzylsulfonylpiperidine

Molecular Docking Investigations for Identification of Potential Biological Targets and Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This technique is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level. For 1-Benzyl-4-benzylsulfonylpiperidine, molecular docking studies can be performed against a panel of known protein targets to assess its binding affinity. The process involves generating a three-dimensional structure of the ligand and docking it into the binding sites of various receptors.

Studies on similar N-benzylpiperidine derivatives have shown significant interactions with targets such as sigma receptors (σRs). csic.es For instance, derivatives have been observed to bind within the active site of the σ2R, forming key interactions with amino acid residues like HIS21, MET59, and TYR147. csic.es The N-benzyl-piperidinium system, a core feature of the target compound, is often crucial for this binding. csic.es It is plausible that this compound would adopt a similar orientation, with the benzyl (B1604629) and benzylsulfonyl groups making specific hydrophobic and polar contacts that stabilize the ligand-receptor complex. The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower values indicating a more favorable interaction.

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor (σ1R) | -9.5 | TYR103, GLU172, TRP164 |

| Sigma-2 Receptor (σ2R) | -10.2 | HIS21, MET59, TYR147 |

| Cannabinoid Receptor 1 (CB1) | -8.8 | PHE200, TRP279, LEU387 |

| Acetylcholinesterase (AChE) | -11.1 | TRP84, TYR130, PHE330 |

Note: The data in this table is illustrative and based on typical results for similar compounds, as specific docking studies for this compound are not publicly available.

Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes and intermolecular interactions that occur in a dynamic environment, which is a closer approximation of physiological conditions. dovepress.com The simulation tracks the movements of atoms and molecules over a specific period, typically nanoseconds to microseconds. dovepress.com

For the this compound-receptor complex, MD simulations would reveal the stability of the binding pose identified through docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. Furthermore, the analysis of hydrogen bonds and hydrophobic contacts throughout the simulation can confirm the persistence of key interactions. mdpi.com Studies on related compounds have shown that stable binding is often characterized by sustained interactions with key residues in the binding pocket. nih.gov

Density Functional Theory (DFT) Calculations for Elucidation of Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgarxiv.org DFT calculations for this compound can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The MEP map visually represents the charge distribution, identifying electrophilic and nucleophilic sites, which is critical for understanding how the molecule might interact with biological targets. nih.gov DFT studies on similar benzylpiperidine derivatives have been used to correlate these electronic properties with observed biological activities. nih.gov

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as examples of the type of data generated from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For this compound and its analogues, a QSAR study would involve calculating a set of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with experimentally determined biological activities, such as inhibitory concentrations (IC50).

QSAR studies on other series of 1-benzylpiperidine (B1218667) derivatives have successfully identified key descriptors that govern their activity. nih.gov For instance, topochemical indices have been shown to be dominant in controlling the acetylcholinesterase inhibitory activity of certain piperidines. nih.gov A robust QSAR model for this compound derivatives could guide the design of more potent compounds by indicating which structural modifications are likely to enhance activity. frontiersin.org

Virtual Screening Approaches for the Discovery of Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. longdom.org Starting with the this compound scaffold, virtual screening can be used to explore a vast chemical space and identify novel derivatives with potentially improved properties. This can be done through either ligand-based or structure-based approaches.

In a ligand-based virtual screening, a model is built based on the known active compound (this compound), and a database is searched for molecules with similar properties. nih.gov A structure-based virtual screening, on the other hand, involves docking a library of compounds into the binding site of a target protein. als-journal.com The top-ranked compounds from the virtual screen can then be selected for further experimental testing, significantly accelerating the drug discovery process. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles for Lead Optimization

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Various computational models can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. mdpi.commdpi.com

For this compound, online tools and specialized software can be used to generate an ADME profile. For example, adherence to Lipinski's Rule of Five can be checked to assess its drug-likeness. Predictions of properties like aqueous solubility, human intestinal absorption, and potential for cytochrome P450 inhibition are crucial for optimizing the lead compound. nih.gov A favorable in silico ADME profile would suggest a higher likelihood of the compound succeeding in later stages of drug development.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Outcome |

| Molecular Weight | < 500 g/mol |

| LogP | 3.8 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP2D6 Inhibition | Inhibitor |

Note: This data is for illustrative purposes and represents typical outputs from in silico ADME prediction tools.

Pharmacological and Biological Research Avenues for 1 Benzyl 4 Benzylsulfonylpiperidine and Its Analogues

Investigation of Cholinesterase Inhibition Potentials (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. ut.ac.ir These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which is associated with improved cognitive function. ut.ac.ir

A series of 1-benzylpiperidine (B1218667) derivatives have been synthesized and assessed for their anti-AChE activity. nih.gov One notable analogue, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent inhibitors of acetylcholinesterase. nih.gov This compound demonstrated an IC50 value of 0.56 nM and showed an affinity for AChE that was 18,000 times greater than for BuChE, highlighting its high selectivity. nih.gov The basic nitrogen atom of the piperidine (B6355638) ring appears to be crucial for this high level of activity. nih.gov

Donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's, is itself a 1-benzylpiperidine derivative (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride). nih.gov Kinetic studies show that such compounds often exhibit a mixed type of inhibition on AChE. nih.gov The development of these inhibitors is a key strategy for creating antidementia agents. nih.gov While some inhibitors like Donepezil are competitive and reversible, others like rivastigmine (B141) are classified as pseudo-irreversible because they form a temporary covalent bond with the enzyme. mdpi.com

| Compound | Target Enzyme | Inhibition (IC50) | Source |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | nih.gov |

| N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide | Acetylcholinesterase (AChE) | 12 nM | vulcanchem.com |

| Compound 5l (coumarin-based N-benzyl pyridinium (B92312) derivative) | Acetylcholinesterase (AChE) | 0.247 µM | ut.ac.ir |

| Compound 5l (coumarin-based N-benzyl pyridinium derivative) | Butyrylcholinesterase (BuChE) | 1.68 µM | ut.ac.ir |

Exploration of Monoamine Transporter Modulation and Reuptake Inhibition Properties

Monoamine transporters are critical for regulating the concentration of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the synapse. The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging these monoamines into synaptic vesicles. A study of 1,4-diphenalkylpiperidines, which are structurally related to 1-benzyl-4-benzylsulfonylpiperidine, has revealed their potential as potent inhibitors of VMAT2. nih.gov

Specifically, a series of 1-phenethyl-4-benzylpiperidine analogues were synthesized and evaluated. nih.gov These compounds showed affinities for the VMAT2 binding site comparable to the known inhibitor lobelane, with Ki values in the range of 1.5 to 3.0 μM. nih.gov However, they demonstrated lower potency in inhibiting dopamine uptake compared to their 4-phenethyl counterparts. nih.gov This line of research suggests that the 1-benzylpiperidine scaffold is a promising starting point for designing new VMAT2 inhibitors, which could have applications in various neurological and psychiatric disorders. nih.gov

Assessment of Antiproliferative and Anticancer Activities in In Vitro Cell Models

The benzyl (B1604629) and piperidine moieties are found in numerous compounds that exhibit significant antiproliferative and anticancer properties. Research into analogues provides a strong rationale for investigating this compound in this context.

Analogues featuring benzyl groups have demonstrated notable antiproliferative effects. For instance, benzyl and 4-fluorobenzyl analogues of the marine alkaloid makaluvamine showed excellent inhibitory activity against several human cancer cell lines. nih.gov The 4-fluorobenzyl analogue was particularly effective against the renal cancer cell line RXF-393 and the breast cancer cell line MCF-7. nih.gov Similarly, a new pyrrolo[1,2-a]quinoxaline (B1220188) derivative containing a 1-benzyl-piperidin-4-yl moiety displayed interesting cytotoxic potential against several human leukemia cell lines, with IC50 values ranging from 8 to 31 μM. mdpi.com

The substitution on the benzyl group can be critical for activity. In a series of 4,6-diaryl pyrimidines, a 4-methoxybenzyl group was found to be crucial for antiproliferative action, enhancing binding to key cancer-related enzymes. frontiersin.org

| Compound Class/Derivative | Cell Line | Activity (IC50 / GI50) | Source |

|---|---|---|---|

| Makaluvamine analogue (4-chloro-benzyl) | MCF-7 (Breast Cancer) | 1.8 µM | nih.gov |

| Makaluvamine analogue (4-methyl-benzyl) | MCF-7 (Breast Cancer) | 2.3 µM | nih.gov |

| Pyrroloquinoxaline derivative 9 | Leukemia Cell Lines (U937, K562, HL60) | 8 to 31 µM | mdpi.com |

| 4,6-diaryl pyrimidine (B1678525) (Compound 22) | General Antiproliferative | 22 nM (GI50) | frontiersin.org |

| Benzimidazole amidine (Analogue 45c) | HuT78 (T-cell lymphoma) | 4.1 µM | mdpi.com |

| Benzimidazole amidine (Analogue 45a) | THP1 (Leukemia) | 0.8 µM | mdpi.com |

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of acute leukemia. nih.govnih.gov Inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy. nih.govmdpi.com Small molecule inhibitors have been developed that can disrupt the menin-MLL complex, leading to the reversal of oncogenic activity. nih.govresearchgate.net

While direct studies on this compound are not available, the structures of potent menin-MLL inhibitors often incorporate features like benzyl groups for hydrophobic interactions within the binding pocket of menin. nih.gov For example, structure-based optimization of thienopyrimidine compounds led to highly potent inhibitors of the menin-MLL interaction. nih.gov Given that the benzyl group is a common feature in these inhibitors, it is a plausible avenue of investigation to assess whether this compound or its analogues could also modulate this key oncogenic interaction.

The proper assembly of the Hepatitis B Virus (HBV) capsid is essential for viral replication, making it an attractive target for antiviral drugs. esrf.frmdpi.com Capsid assembly modulators (CAMs) are a class of small molecules that can interfere with this process, leading to the formation of non-functional viral particles. mdpi.comnovalix.com

Several classes of CAMs have been identified, including heteroaryldihydropyrimidines (HAPs) and sulfamoylbenzamides. mdpi.com These molecules target the interface between the core protein (Cp) dimers that make up the capsid. mdpi.combiorxiv.org While no studies have specifically tested this compound as an HBV CAM, the general structural complexity and the presence of aromatic and sulfonyl groups suggest it could be explored for this purpose. The development of novel, non-HAP CAMs is an active area of research, indicating a need for diverse chemical scaffolds. novalix.com

Evaluation of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Spectrum)

The search for new antimicrobial agents is critical due to rising antibiotic resistance. nih.gov Heterocyclic compounds containing piperidine or piperazine (B1678402) rings are known to exhibit a broad spectrum of antimicrobial activities. nih.govmdpi.com

Studies on various benzyl derivatives and piperidine-containing compounds have shown promise. For instance, certain benzyl α-L-rhamnopyranosides have demonstrated weak to moderate inhibitory properties against bacterial and fungal pathogens. ufms.br Triazole-based osmium(II) complexes featuring a 1-benzyl-4-(pyrid-2-yl)-1,2,3-triazole ligand have shown antimicrobial activity against methicillin-resistant S. aureus (MRSA). rsc.org Furthermore, various phytochemicals, including alkaloids and coumarins, which can contain benzyl-like structures, exhibit a wide range of antimicrobial effects. nih.gov Given these precedents, the this compound scaffold warrants investigation for its potential antibacterial, antifungal, and antiviral properties.

Research into Anti-inflammatory and Immunomodulatory Effects

The investigation into the anti-inflammatory and immunomodulatory potential of novel chemical entities is a cornerstone of drug discovery, aimed at addressing a wide range of pathological conditions from autoimmune diseases to chronic inflammatory states. mdpi.comfrontiersin.org Immunomodulatory agents can act as either immunosuppressants or immunostimulants, influencing the immune response by affecting cytokine release, receptor expression, or the functional capacity of immune cells like macrophages and lymphocytes. frontiersin.orgnih.govfrontiersin.orgbrieflands.com

While direct research on the anti-inflammatory and immunomodulatory properties of this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide a basis for potential investigation. The presence of benzyl, sulfonyl, and piperidine moieties suggests that this compound could interact with biological systems involved in inflammation.

Preliminary studies on a related compound, N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride, have suggested potential antimicrobial and anti-inflammatory activities, although the specific mechanisms remain to be fully elucidated. smolecule.com Further research into analogues has identified molecules with significant anti-inflammatory action. For instance, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory cascade. nih.gov

Similarly, research on N-benzyl-N-methyldecan-1-amine (BMDA), which shares the N-benzyl group, demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org The mechanism was found to involve the blockade of key inflammatory signaling pathways, including JNK/p38 MAPK-MK2 and NF-κB. frontiersin.org These findings in analogous compounds suggest that the this compound scaffold is a plausible candidate for anti-inflammatory and immunomodulatory research.

Table 1: Research Findings on Compounds Structurally Related to this compound

| Compound Name | Observed Effect | Model System / Target | Reference |

|---|---|---|---|

| N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride | Suggested anti-inflammatory activity | Preliminary studies | smolecule.com |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Potent and selective inhibition of COX-2 | Microsomal and cellular assays | nih.gov |

| N-benzyl-N-methyldecan-1-amine (BMDA) | Inhibition of TNF-α and IL-1β production; amelioration of colitis and rheumatoid arthritis | THP-1 cells; rat and mouse models | frontiersin.org |

Investigation of Other Potential Biological Targets and Pathways

Beyond inflammation, the structural features of this compound suggest potential interactions with other significant biological targets, notably Factor Xa and sigma receptors.

Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which ultimately leads to the formation of a fibrin (B1330869) clot. drugs.com Inhibitors of Factor Xa are a class of direct oral anticoagulants (DOACs) used to treat and prevent thromboembolic events. drugs.comclevelandclinic.org These agents work by selectively and reversibly blocking the active site of Factor Xa. drugs.com Well-known examples include apixaban (B1684502) and rivaroxaban. clevelandclinic.orgnih.gov

The development of novel small-molecule inhibitors for targets like Factor Xa is an ongoing area of medicinal chemistry. While there is no direct published evidence linking this compound to Factor Xa inhibition, the exploration of diverse chemical scaffolds for this purpose is common. The compound's specific stereoelectronic properties would need to be assessed through computational and in-vitro screening to determine if it possesses any affinity for the Factor Xa active site.

Table 2: Representative Direct Factor Xa Inhibitors

| Drug Name | Primary Use | Reference |

|---|---|---|

| Apixaban | Prevention of stroke in nonvalvular atrial fibrillation; treatment and prevention of DVT and PE | drugs.comclevelandclinic.org |

| Rivaroxaban | Prevention of stroke in nonvalvular atrial fibrillation; treatment and prevention of DVT and PE | drugs.comclevelandclinic.org |

| Edoxaban | Prevention of stroke in nonvalvular atrial fibrillation; treatment of DVT and PE | drugs.comclevelandclinic.org |

| Betrixaban | Prophylaxis of venous thromboembolism (VTE) in hospitalized adult patients | clevelandclinic.org |

Sigma Receptor Ligand Binding

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide array of neurological and psychiatric conditions, including depression, pain, and addiction. sigmaaldrich.comnih.govfrontiersin.org They are considered orphan receptors, binding to a structurally diverse class of compounds. frontiersin.org

The pharmacophore for high-affinity sigma receptor ligands often includes a protonatable nitrogen atom and hydrophobic aromatic moieties, which are structural features present in this compound. sigmaaldrich.comunimi.it Specifically, the piperidine ring provides the basic nitrogen, while the two benzyl groups serve as hydrophobic regions that could engage in binding. Research into new sigma receptor ligands has identified various piperidine and piperazine-based molecules with high affinity. unimi.it For instance, the compound 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine was found to be a high-affinity and selective ligand for the σ1 receptor. unimi.it The structural similarity of the benzyl-piperidine/piperazine core suggests that this compound could be a candidate for investigation as a potential sigma receptor ligand.

Table 3: Examples of Sigma Receptor Ligands and Their Potential Applications

| Ligand | Receptor Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| (+)-Pentazocine | σ1 agonist | Research tool for studying analgesia, neuroprotection | sigmaaldrich.com |

| BMY 14802 | σ1 antagonist | Investigated for psychosis/schizophrenia | nih.gov |

| Haloperidol (B65202) | Non-selective (D2, σ1, σ2) | Antipsychotic | frontiersin.org |

| 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine (25b) | High-affinity and selective σ1 ligand | Modulation of analgesia | unimi.it |

Compound Reference Table

Mechanistic Elucidation of Biological Actions of 1 Benzyl 4 Benzylsulfonylpiperidine

Development and Application of In Vitro Biochemical Assays for Target Engagement

To understand the biological effects of 1-Benzyl-4-benzylsulfonylpiperidine, the initial step would involve identifying its molecular target(s). This is typically achieved through a variety of in vitro biochemical assays. These assays are designed to measure the direct interaction between the compound and a purified biological molecule, such as an enzyme or a receptor.

A common approach is to screen the compound against a panel of known biological targets. For instance, if the compound is suspected to be an enzyme inhibitor, assays measuring the enzyme's activity in the presence of varying concentrations of the compound would be performed. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments, indicating the concentration of the compound required to inhibit the enzyme's activity by 50%.

Table 1: Hypothetical In Vitro Biochemical Assay Data for this compound

| Target Enzyme | Assay Type | IC₅₀ (nM) |

| Monoamine Oxidase A (MAO-A) | Amplex Red Assay | 50 |

| Monoamine Oxidase B (MAO-B) | Amplex Red Assay | 800 |

| Acetylcholinesterase (AChE) | Ellman's Reagent Assay | > 10,000 |

| Butyrylcholinesterase (BChE) | Ellman's Reagent Assay | > 10,000 |

This table is for illustrative purposes only. No actual data for this compound is available.

Cellular Assays to Investigate Phenotypic Effects and Pathway Modulation

Following the identification of a potential molecular target, cellular assays are employed to understand the compound's effects in a more biologically relevant context. These assays use living cells to investigate how the compound influences cellular processes, or "phenotypes," and signaling pathways.

For example, if in vitro assays suggest that this compound inhibits MAO-A, cellular assays would be conducted to confirm this activity within a cell. This could involve measuring the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576), which are metabolized by MAO-A, in neuronal cell lines treated with the compound.

Table 2: Hypothetical Cellular Assay Data for this compound in a Neuronal Cell Line

| Cellular Endpoint | Assay Type | Result |

| Serotonin Levels | ELISA | 2-fold increase at 1 µM |

| Dopamine Levels | HPLC-ECD | 1.5-fold increase at 1 µM |

| Cell Viability | MTT Assay | No significant change up to 10 µM |

This table is for illustrative purposes only. No actual data for this compound is available.

Kinetic and Thermodynamic Characterization of Ligand-Target Interactions

A deeper understanding of the interaction between a compound and its target can be gained by studying the kinetics and thermodynamics of the binding event. Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the association (k_on) and dissociation (k_off) rates of the compound binding to its target. These values are used to calculate the equilibrium dissociation constant (K_d), a measure of the binding affinity. nih.govnih.gov

Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined using methods like Isothermal Titration Calorimetry (ITC). caymanchem.com These parameters provide insights into the forces driving the binding interaction. caymanchem.com

Table 3: Hypothetical Kinetic and Thermodynamic Data for this compound Binding to MAO-A

| Parameter | Method | Value |

| k_on (M⁻¹s⁻¹) | SPR | 1 x 10⁵ |

| k_off (s⁻¹) | SPR | 5 x 10⁻³ |

| K_d (nM) | SPR (k_off/k_on) | 50 |

| ΔH (kcal/mol) | ITC | -8.5 |

| -TΔS (kcal/mol) | ITC | -2.1 |

| ΔG (kcal/mol) | ITC | -10.6 |

This table is for illustrative purposes only. No actual data for this compound is available.

Investigation of Cellular Uptake, Intracellular Localization, and Metabolic Fate

For a compound to exert its biological effect, it must typically enter the cell and reach its target. Studies on cellular uptake investigate the mechanisms by which the compound crosses the cell membrane. Intracellular localization studies, often using fluorescently-labeled versions of the compound and microscopy, determine where the compound accumulates within the cell.

Furthermore, understanding the metabolic fate of the compound is crucial. Cells possess enzymes that can modify foreign compounds, potentially altering their activity and leading to their elimination. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify potential metabolites in cells treated with the compound.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

To gain a global view of the cellular response to a compound, high-throughput techniques like gene expression profiling and proteomics can be employed. Gene expression profiling, often using microarrays or RNA-sequencing, measures the changes in the expression levels of thousands of genes in response to compound treatment. vulcanchem.com This can reveal which cellular pathways are affected by the compound.

Proteomics involves the large-scale study of proteins. Techniques like mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins within a cell after compound exposure, providing a direct picture of the cellular machinery being altered.

Derivatization, Prodrug Strategies, and Future Research Directions for 1 Benzyl 4 Benzylsulfonylpiperidine

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency, Selectivity, and Drug-like Properties

The rational design of analogues of 1-benzyl-4-benzylsulfonylpiperidine is a key strategy to optimize its therapeutic efficacy. This approach involves the systematic modification of the core structure to improve potency, enhance selectivity for its biological target, and refine its drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME).

Research into related piperidine (B6355638) derivatives has provided valuable insights into the structure-activity relationships (SAR) that can guide the design of advanced analogues. For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown that substitutions on the phenylacetamide aromatic ring significantly influence their affinity and selectivity for sigma receptors. google.com Specifically, 3-substituted compounds generally exhibit higher affinity compared to their 2- and 4-substituted counterparts. google.com This suggests that similar positional substitutions on the benzyl (B1604629) or benzylsulfonyl rings of this compound could yield analogues with improved pharmacological profiles.

Furthermore, the synthesis of a complex derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has demonstrated potent anti-acetylcholinesterase (AChE) activity, with an IC50 value of 0.56 nM. mdpi.comnih.gov This compound exhibited an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE), highlighting the potential of the 1-benzylpiperidine (B1218667) scaffold in developing highly selective enzyme inhibitors. mdpi.comnih.gov The synthesis of such advanced analogues often involves multi-step reaction sequences, starting from commercially available precursors like 1-benzyl-4-piperidone. chemicalbook.comdea.gov The general synthetic approach may involve the introduction of the benzylsulfonyl moiety at the 4-position of the piperidine ring, followed by modifications to the benzyl group or the sulfonylphenyl ring to explore a wider chemical space and optimize biological activity.

Development of Prodrug Forms for Improved Bioavailability and Targeted Delivery

Prodrug strategies offer a powerful approach to overcome pharmacokinetic challenges such as poor bioavailability and to achieve targeted drug delivery. nih.govnih.gov For a compound like this compound, which contains a secondary sulfonamide group, several prodrug designs can be envisioned to enhance its therapeutic potential.

One common strategy involves the derivatization of the sulfonamide nitrogen. N-acyloxymethyl and N-[(aminocarbonyloxy)methyl]sulfonamides have been explored as potential prodrugs for secondary sulfonamides. nih.gov Tertiary N-acyloxymethylsulfonamides, in particular, have shown promise as they can be designed to be stable in aqueous media while being rapidly hydrolyzed by plasma esterases to release the parent sulfonamide. nih.gov This approach could be applied to this compound to improve its oral absorption and systemic exposure.

Another innovative prodrug strategy for sulfonamides involves a two-stage release mechanism. This has been demonstrated for the TLR4 antagonist TAK-242, where a modular prodrug was designed with a trigger that undergoes elimination to release the active sulfonamide. nih.govacs.org Such a system could be adapted for this compound to control its release profile and target specific tissues or cellular compartments. The synthesis of these prodrugs typically involves the reaction of the parent sulfonamide with appropriate linker and trigger moieties. nih.govacs.org

Exploration of Hybrid Molecules Incorporating this compound with other Pharmacophores

The creation of hybrid molecules, which covalently link two or more distinct pharmacophores, is a promising strategy to develop multi-target ligands or to enhance the activity of a primary scaffold. researchgate.net The this compound scaffold can be hybridized with other biologically active moieties to generate novel chemical entities with unique pharmacological profiles.

The piperidine ring itself is a privileged scaffold in medicinal chemistry and has been incorporated into numerous hybrid molecules with diverse therapeutic applications, including anticancer and anti-Alzheimer's disease agents. researchgate.netmdpi.com For example, hybrids of natural products like Tanshinone I with a piperidine scaffold have led to the discovery of potent NLRP3 inflammasome inhibitors with improved potency and drug-likeness. acs.orgnih.gov

In the context of this compound, one could envision hybrid molecules where a second pharmacophore is attached to the N-benzyl group or the benzylsulfonyl moiety. For instance, if the primary target of this compound is a specific enzyme or receptor, a hybrid molecule could be designed to simultaneously interact with a secondary target involved in the same disease pathway. The synthesis of such hybrids would involve the development of appropriate synthetic routes to link the two pharmacophores, often through a stable linker.

Bioisosteric Replacement Strategies for Optimization of the Core Structure and Substituents

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. sci-hub.se This strategy involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.

For this compound, several bioisosteric replacements can be considered. The sulfonamide group, for instance, is a common target for bioisosteric modification. It can be replaced with other functional groups such as a reversed sulfonamide, a sulfoximine, or a variety of heterocyclic rings that can mimic its hydrogen bonding capabilities and geometry. chemicalbook.com The successful application of such replacements is highly context-dependent and requires careful consideration of the specific biological target and the binding interactions.

The benzyl groups at the 1- and 4-positions also offer opportunities for bioisosteric modifications. For example, the phenyl rings can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target protein or to modulate the compound's ADME properties. The methylene (B1212753) bridge of the benzyl group could also be replaced with other linkers to alter the flexibility and orientation of the aromatic ring. A study on N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide showcases a variation where the N-benzyl group is replaced by an adamantyl carboxamide moiety. vulcanchem.com

Application of this compound as a Molecular Probe for Biological Target Validation

Molecular probes are essential tools for elucidating the function of biological targets and for validating their role in disease processes. A potent and selective ligand like a derivative of this compound could be developed into a molecular probe.

Given the potent anti-acetylcholinesterase activity of a related derivative, this compound itself or a closely related analogue could serve as a starting point for the design of a molecular probe for AChE. mdpi.comnih.gov This would involve labeling the molecule with a reporter group, such as a fluorescent tag or a radioisotope, to enable its detection and quantification in biological systems. Such a probe could be used to study the distribution and density of AChE in different tissues, to investigate the enzyme's role in various physiological and pathological processes, and to screen for other molecules that interact with the same target.

The synthesis of a molecular probe based on this compound would require the identification of a position on the molecule where a linker and a reporter group can be attached without significantly compromising its binding affinity and selectivity for the target.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be applied to the development of this compound derivatives in several ways.

Generative AI models can be used to design novel molecular structures based on the this compound scaffold. youtube.com By learning from large datasets of chemical structures and their biological activities, these models can propose new analogues with a high probability of having desired properties, such as enhanced potency or improved ADME profiles. youtube.com This can significantly reduce the time and cost associated with the traditional trial-and-error approach to drug design.

Furthermore, ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds. nih.gov This allows for the rapid in silico screening of large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. AI can also assist in predicting the synthetic accessibility of the designed molecules, ensuring that the proposed compounds can be realistically produced in the laboratory. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.